molecular formula C9H16Cl2N2S B13458809 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B13458809
M. Wt: 255.21 g/mol
InChI Key: VPRXZJBBGHUBSD-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound that features a thiazole ring fused with a piperidine ring. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,3-thiazole with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically isolated as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride
  • 5-Methyl-1,3-thiazole
  • Piperidine derivatives

Uniqueness

3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is unique due to the combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16Cl2N2S

Molecular Weight

255.21 g/mol

IUPAC Name

5-methyl-2-piperidin-3-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C9H14N2S.2ClH/c1-7-5-11-9(12-7)8-3-2-4-10-6-8;;/h5,8,10H,2-4,6H2,1H3;2*1H

InChI Key

VPRXZJBBGHUBSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2CCCNC2.Cl.Cl

Origin of Product

United States

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